6-Methyl-2-(methylthio)pyridin-3-amine
CAS No.: 217096-29-2
Cat. No.: VC3868791
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 217096-29-2 |
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Molecular Formula | C7H10N2S |
Molecular Weight | 154.24 g/mol |
IUPAC Name | 6-methyl-2-methylsulfanylpyridin-3-amine |
Standard InChI | InChI=1S/C7H10N2S/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,8H2,1-2H3 |
Standard InChI Key | ICACQCKFNKSOMA-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(C=C1)N)SC |
Canonical SMILES | CC1=NC(=C(C=C1)N)SC |
Introduction
Chemical Identification and Structural Attributes
Molecular and Structural Profile
6-Methyl-2-(methylthio)pyridin-3-amine possesses the molecular formula C₇H₁₀N₂S and a molecular weight of 154.233 g/mol . Key structural features include:
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A pyridine ring with a methyl group at C6, a methylthio (-SMe) group at C2, and an amino (-NH₂) group at C3.
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A planar aromatic system with moderate polarity due to the electron-donating amino and methylthio groups.
The compound’s density is reported as 1.162 g/cm³, with a boiling point of 276.4°C and a flash point of 121.0°C . The polar surface area (PSA) of 64.21 Ų and logP value of 2.275 suggest moderate hydrophilicity and lipid solubility, making it suitable for reactions in both aqueous and organic media .
Synthesis and Reaction Pathways
Direct Synthesis Strategies
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Nucleophilic substitution: Reacting 2,6-dichloropyridine derivatives with methylthiolate (CH₃S⁻) and methylamine could introduce the methylthio and amino groups sequentially .
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Functional group interconversion: Starting from 3-amino-6-methylpyridine-2-thiol, methylation of the thiol group using methyl iodide or dimethyl sulfate would yield the methylthio substituent .
Regioselective Modifications
Studies on related systems, such as the regioselective amination of 2,6-dichloro-3-trifluoromethylpyridine , demonstrate that steric and electronic factors govern substitution patterns. For instance, the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine favors substitution at the 6-position (>98% regioselectivity) , implying that similar conditions could optimize the synthesis of 6-methyl-2-(methylthio)pyridin-3-amine.
Purification and Stability
Purification techniques for structurally similar amines include:
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Crystallization: Recrystallization from acetone or dichloromethane/petroleum ether mixtures .
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Vacuum distillation: Effective for low-melting solids, as seen in the purification of 2-amino-6-methylpyridine .
The compound’s sensitivity to light and moisture necessitates storage under inert atmospheres at room temperature .
Applications in Pharmaceutical and Materials Chemistry
Coordination Chemistry and Material Science
The methylthio group’s lone pairs enable metal coordination, as evidenced by charge-transfer complexes formed between 2-amino-6-methylpyridine and π-acceptors like tetracyanoethylene (TCNE) . Such interactions could be exploited in designing conductive polymers or sensors.
Future Directions and Research Gaps
Current literature lacks detailed mechanistic studies and biological evaluations of 6-methyl-2-(methylthio)pyridin-3-amine. Priority research areas include:
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Synthetic optimization: Developing one-pot methods to enhance yield and regioselectivity.
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Pharmacological profiling: Screening for antimicrobial, anticancer, or kinase-inhibitory activity.
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Computational modeling: Density functional theory (DFT) studies to predict reactivity and interaction with biological targets.
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